7-Bromo-4-chloro-1H-indole
Overview
Description
7-Bromo-4-chloro-1H-indole is a halogenated indole derivative, a class of compounds known for their diverse biological activities and presence in many natural products. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The presence of bromine and chlorine atoms on the indole skeleton can significantly alter its chemical and physical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of halogenated indoles typically involves the introduction of halogen atoms into the indole core. Although the provided papers do not directly describe the synthesis of 7-Bromo-4-chloro-1H-indole, they do detail the synthesis of related bromoindole derivatives. For example, the paper titled "A Study of the Crystal Structure and Hydrogen Bonding of 3-Trifluoroacetyloxime Substituted 7-Acetamido-2-aryl-5-bromoindoles" discusses the synthesis of bromoindole derivatives through the reaction of 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles with hydroxylamine hydrochloride, followed by Beckmann rearrangement .
Molecular Structure Analysis
The molecular structure of bromoindole derivatives is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. The paper provides structural data for a bromoindole derivative, indicating the presence of hydrogen bonding networks and π-stacking interactions, which are common features in the solid-state structures of indole compounds. These interactions can influence the compound's stability and reactivity.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, often facilitated by the presence of halogen substituents, which can act as reactive sites for further functionalization. The papers do not provide specific reactions for 7-Bromo-4-chloro-1H-indole, but the synthesis and reactions of similar bromoindole compounds suggest that halogenated indoles can undergo nucleophilic substitution, coupling reactions, and other transformations typical for aromatic halides .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated indoles, such as melting point, solubility, and stability, are influenced by the nature and position of the halogen substituents. The papers provided do not directly report on the properties of 7-Bromo-4-chloro-1H-indole, but studies on similar compounds, such as the thermal analysis of a bromoindole derivative in paper , indicate good thermal stability up to a certain temperature. The presence of halogens is likely to increase the density and molecular weight of the compound compared to the unsubstituted indole.
Scientific Research Applications
Facile Palladium-catalyzed Synthesis
A study presented a facile and general approach for the synthesis of 2,5,7-trisubstituted indoles using 7-Bromo-4-chloro-1H-indole derivatives. This method involves Sonogashira cross-coupling with terminal alkynes followed by a palladium-catalyzed cyclization step. This process allows for the functionalization at C7 and C5 positions, demonstrating the compound's versatility in organic synthesis (Cacchi, Fabrizi, Goggiamani, Iazzetti, & Verdiglione, 2015).
Absorption and Fluorescence Properties
Research on the absorption and fluorescence spectra of ring-substituted indole derivatives, including 7-Bromo-4-chloro-1H-indole, highlighted their potential in applications requiring fluorescent materials. These compounds exhibit distinct absorbance and emission properties, suggesting their utility in biological imaging and as sensors (Carić, Tomišić, Kveder, Galić, Pifat, Magnus, & Soskic, 2004).
Structural and Electronic Analysis
A detailed study involving Hirshfeld surface analysis and DFT calculations on a compound derived from 7-Bromo-4-chloro-1H-indole provided insights into its molecular structure, electronic properties, and the nature of intermolecular interactions. This research underscores the importance of such compounds in the development of materials with specific electronic characteristics (Geetha, Al-Ostoot, Mohammed, Sridhar, Khanum, & Lokanath, 2019).
Crystal Structure and Hydrogen Bonding
Another study focused on the crystal structure and hydrogen bonding of derivatives of 7-Bromo-4-chloro-1H-indole. The findings contribute to a deeper understanding of how such compounds can be utilized in designing drugs and materials where molecular packing and hydrogen bonding play a crucial role (Mphahlele, 2018).
Antimicrobial and Antibiofilm Activities
The antimicrobial and antivirulence properties of chloroindoles, including compounds structurally related to 7-Bromo-4-chloro-1H-indole, against Vibrio parahaemolyticus were investigated. This study suggests the potential use of such compounds in combating food-borne pathogens and in developing new antimicrobial strategies (Sathiyamoorthi, Faleye, Lee, Raj, & Lee, 2021).
Safety And Hazards
properties
IUPAC Name |
7-bromo-4-chloro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBAFEMIPJPWPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595936 | |
Record name | 7-Bromo-4-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-1H-indole | |
CAS RN |
126811-29-8 | |
Record name | 7-Bromo-4-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.